molecular formula C6H14ClNO2 B562699 Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride CAS No. 1189862-01-8

Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride

Cat. No. B562699
M. Wt: 173.67
InChI Key: YREPHXXOTHNLEV-HVTBMTIBSA-N
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Patent
US09067944B2

Procedure details

Ethanol (395 L) was added to 2-aminoisobutyric acid (79 Kg) and the mixture stirred at 20° C. Thionyl chloride (91.2 Kg) was added, maintaining the temperature at 540° C. The mixture was heated to reflux and stirred for 6 hours. The contents were distilled under atmospheric pressure to a residual volume of approximately 200 L over a period of 14 hours. The mixture was cooled to 45-50° C. and methyl tert-butyl ether (395 L) was added. The mixture was cooled to 0-5° C. and stirred for 1 hour. Material was isolated by filtration and washed with methyl tert-butyl ether (160 L) pre-cooled to 0-5° C., then dried in vacuo at 30-40° C. to give ethyl-2-aminoisobutyrate hydrochloride (105.5 Kg) with 86.2% purity in 71% yield (based on active).
Quantity
91.2 kg
Type
reactant
Reaction Step One
Quantity
79 kg
Type
reactant
Reaction Step Two
Quantity
395 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].S(Cl)([Cl:10])=O.[CH2:12](O)[CH3:13]>>[ClH:10].[CH2:12]([O:4][C:3](=[O:5])[C:2]([NH2:1])([CH3:7])[CH3:6])[CH3:13] |f:3.4|

Inputs

Step One
Name
Quantity
91.2 kg
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
79 kg
Type
reactant
Smiles
NC(C(=O)O)(C)C
Name
Quantity
395 L
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 540° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirred for 6 hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
The contents were distilled under atmospheric pressure to a residual volume of approximately 200 L over a period of 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 45-50° C.
ADDITION
Type
ADDITION
Details
methyl tert-butyl ether (395 L) was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0-5° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Material was isolated by filtration
WASH
Type
WASH
Details
washed with methyl tert-butyl ether (160 L)
TEMPERATURE
Type
TEMPERATURE
Details
pre-cooled to 0-5° C.
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 30-40° C.

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)OC(C(C)(C)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 105.5 kg
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09067944B2

Procedure details

Ethanol (395 L) was added to 2-aminoisobutyric acid (79 Kg) and the mixture stirred at 20° C. Thionyl chloride (91.2 Kg) was added, maintaining the temperature at 540° C. The mixture was heated to reflux and stirred for 6 hours. The contents were distilled under atmospheric pressure to a residual volume of approximately 200 L over a period of 14 hours. The mixture was cooled to 45-50° C. and methyl tert-butyl ether (395 L) was added. The mixture was cooled to 0-5° C. and stirred for 1 hour. Material was isolated by filtration and washed with methyl tert-butyl ether (160 L) pre-cooled to 0-5° C., then dried in vacuo at 30-40° C. to give ethyl-2-aminoisobutyrate hydrochloride (105.5 Kg) with 86.2% purity in 71% yield (based on active).
Quantity
91.2 kg
Type
reactant
Reaction Step One
Quantity
79 kg
Type
reactant
Reaction Step Two
Quantity
395 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].S(Cl)([Cl:10])=O.[CH2:12](O)[CH3:13]>>[ClH:10].[CH2:12]([O:4][C:3](=[O:5])[C:2]([NH2:1])([CH3:7])[CH3:6])[CH3:13] |f:3.4|

Inputs

Step One
Name
Quantity
91.2 kg
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
79 kg
Type
reactant
Smiles
NC(C(=O)O)(C)C
Name
Quantity
395 L
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 540° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirred for 6 hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
The contents were distilled under atmospheric pressure to a residual volume of approximately 200 L over a period of 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 45-50° C.
ADDITION
Type
ADDITION
Details
methyl tert-butyl ether (395 L) was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0-5° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Material was isolated by filtration
WASH
Type
WASH
Details
washed with methyl tert-butyl ether (160 L)
TEMPERATURE
Type
TEMPERATURE
Details
pre-cooled to 0-5° C.
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 30-40° C.

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)OC(C(C)(C)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 105.5 kg
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.